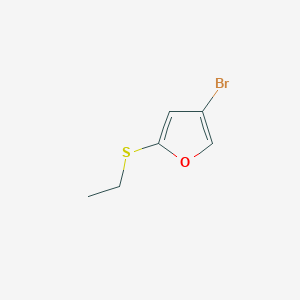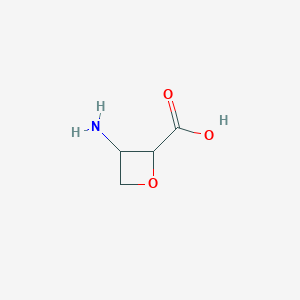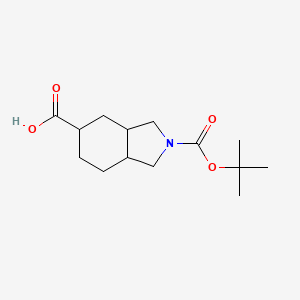![molecular formula C17H18N4O4S2 B3322258 1-Succinimidyl-4-cyano-4-[N-methyl-N-(4-pyridyl)carbamothioylthio]pentanoate CAS No. 1431291-45-0](/img/structure/B3322258.png)
1-Succinimidyl-4-cyano-4-[N-methyl-N-(4-pyridyl)carbamothioylthio]pentanoate
Vue d'ensemble
Description
Synthesis Analysis
Succinimidyl carbamates, including derivatives of 1-Succinimidyl-4-cyano-4-[N-methyl-N-(4-pyridyl)carbamothioylthio]pentanoate, have been utilized in the synthesis of ureidopeptides and oligourea/peptide hybrids. These derivatives are prepared from protected α-amino acids and dipeptides, playing a crucial role in the synthesis of novel classes of conformationally constrained dipeptide mimetics and other bioactive compounds.Molecular Structure Analysis
The molecular weight of this compound is 406.5 g/mol. The InChI Key is DDFYYWVROUGVQD-UHFFFAOYSA-N.Chemical Reactions Analysis
N-succinimidyl derivatives, closely related to this compound, have been synthesized for use in the radioiodination of monoclonal antibodies. These compounds serve as precursors in the labeling process and show promising results in biodistribution studies.Physical and Chemical Properties Analysis
The product is solid in form and has a melting point of 150-160°C . It should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Synthesis of Ureidopeptides and Oligourea/Peptide Hybrids
Succinimidyl carbamates, including derivatives of 1-Succinimidyl-4-cyano-4-[N-methyl-N-(4-pyridyl)carbamothioylthio]pentanoate, have been utilized in the synthesis of ureidopeptides and oligourea/peptide hybrids. These derivatives are prepared from protected α-amino acids and dipeptides, playing a crucial role in the synthesis of novel classes of conformationally constrained dipeptide mimetics and other bioactive compounds (Fischer et al., 2007).
Radioiodination of Monoclonal Antibodies
N-succinimidyl derivatives, closely related to this compound, have been synthesized for use in the radioiodination of monoclonal antibodies. These compounds serve as precursors in the labeling process and show promising results in biodistribution studies, indicating their potential in diagnostic and therapeutic applications in medicine (Garg, Garg, & Zalutsky, 1993).
Labeling Drug Molecules for Assays
Succinimidyl carbonyl complexes, similar to this compound, have been used for labeling drugs like carbamazepine. This approach allows for the detection of these labeled drugs at very low concentrations, offering a novel method for conducting assays of various biological materials (Salmain, Vessières, Butler, & Jaouen, 1991).
Radioiodination of Proteins
Similar N-succinimidyl derivatives are used for the radioiodination of proteins. This application is significant in the field of molecular biology and medicine, particularly in the development of radio-labeled proteins for various diagnostic and therapeutic applications (Khalaj et al., 2001).
Conjugation Techniques for Proteins
N-succinimidyl derivatives are used in the development of protein-protein conjugates. This technique, employing compounds related to this compound, is utilized in creating disulfide-linked protein-protein conjugates, offering significant potential in biomedical research and therapeutic applications (Carlsson, Drevin, & Axén, 1978).
Synthesis of Labeled Protein
N-succinimidyl derivatives are involved in the synthesis of radio-labeled proteins, facilitating the study of protein dynamics and interactions in vivo. This application is crucial in the field of nuclear medicine and molecular imaging (Lang & Eckelman, 1994).
Mécanisme D'action
1-Succinimidyl-4-cyano-4-[N-methyl-N-(4-pyridyl)carbamothioylthio]pentanoate is used in the development of protein-protein conjugates. This technique is utilized in creating disulfide-linked protein-protein conjugates, offering significant potential in biomedical research and therapeutic applications.
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-cyano-4-[methyl(pyridin-4-yl)carbamothioyl]sulfanylpentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S2/c1-17(11-18,27-16(26)20(2)12-6-9-19-10-7-12)8-5-15(24)25-21-13(22)3-4-14(21)23/h6-7,9-10H,3-5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFYYWVROUGVQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)ON1C(=O)CCC1=O)(C#N)SC(=S)N(C)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101111560 | |
| Record name | Pentanoic acid, 4-cyano-4-[[(methyl-4-pyridinylamino)thioxomethyl]thio]-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101111560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431291-45-0 | |
| Record name | Pentanoic acid, 4-cyano-4-[[(methyl-4-pyridinylamino)thioxomethyl]thio]-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431291-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentanoic acid, 4-cyano-4-[[(methyl-4-pyridinylamino)thioxomethyl]thio]-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101111560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S)-2-[12-ethyl-8-(hydroxymethyl)-9-oxo-2-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoic acid](/img/structure/B3322201.png)
![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-([1,1'-biphenyl]-4-yl)carbazole](/img/structure/B3322207.png)




![[(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate](/img/structure/B3322238.png)



![tert-Butyl 2-(hydroxymethyl)-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B3322274.png)
